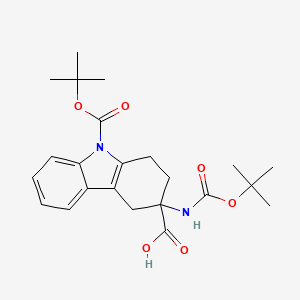

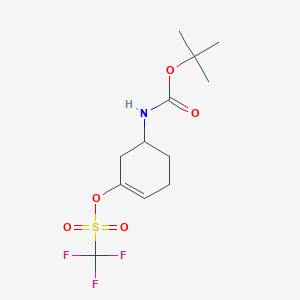

5-Bromo-N-hydroxypicolinimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 5-bromopyridyl-2-magnesium chloride, involves an iodo-magnesium exchange reaction, demonstrating a methodology that could be adapted for the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride. This reactive intermediate allows for the generation of functionalized pyridine derivatives, indicating a versatile approach to the synthesis of such compounds (Song et al., 2004).

Molecular Structure Analysis

The coordination modes of related compounds, such as 3-hydroxypicolinic acid in cadmium(II) complexes, provide a basis for understanding the molecular structure of 5-Bromo-N-hydroxypicolinimidoyl chloride. These studies reveal complex molecular structures comprising centrosymmetrical dimers formed via di-μ-halide bridges, suggesting potential structural similarities (Popović et al., 2006).

Chemical Reactions and Properties

Reactions involving cyclometalated complexes and the synthesis of phenols through copper-catalyzed hydroxylation of aryl halides demonstrate the chemical reactivity of halogenated compounds. These reactions highlight the potential for 5-Bromo-N-hydroxypicolinimidoyl chloride to undergo similar transformations, contributing to its utility in synthetic chemistry (Xu et al., 2014).

Physical Properties Analysis

The study of melting and freezing behaviors of prototype ionic liquids provides insights into the physical properties of halogenated compounds. These behaviors, characterized by wide pre-melting ranges and excessive supercooling, may inform the understanding of the physical properties of 5-Bromo-N-hydroxypicolinimidoyl chloride (Nishikawa et al., 2007).

科学的研究の応用

Synthesis of Functionalized Pyridines

The synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, illustrates the importance of brominated pyridine derivatives in organic synthesis. Such compounds serve as reactive intermediates for creating a wide range of functionalized pyridines. This methodology has been applied to synthesize key intermediates for potent anticancer agents like Lonafarnib, highlighting the role of brominated pyridines in the development of therapeutic agents (Song et al., 2004).

Antimicrobial and Anti-inflammatory Agents

Brominated heterocycles, such as those derived from reactions involving bromo-substituted compounds, have shown potent antimicrobial and anti-inflammatory activities. The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates the potential of brominated compounds in developing new therapeutic agents with significant biological activities (Al-Abdullah et al., 2014).

Catalytic Couplings

The use of 6-hydroxypicolinamide ligands in Cu-catalyzed couplings of heteroaryl bromides with primary amines showcases the versatility of brominated heteroaryl compounds in facilitating catalytic reactions. This approach enables selective C–N coupling reactions, which are fundamental in synthesizing complex organic molecules (Bernhardson et al., 2019).

Extraction and Separation Processes

Brominated ligands have been utilized in the selective extraction and separation of copper(II) ions, demonstrating their utility in environmental and analytical chemistry. Schiff base ligands derived from brominated compounds exhibit high selectivity and efficiency in extracting copper ions from aqueous solutions, offering potential applications in metal recovery and water purification (Fathi et al., 2008).

Heterocyclic Compound Synthesis

The conversion of bromoisoquinolinylhydrazinium chloride into various heterocyclic compounds, including indolenines and pyrazoles, underlines the role of brominated intermediates in synthesizing novel organic compounds with potential pharmaceutical applications (Afghan et al., 2014).

Safety And Hazards

5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDNIGSLIWGZNV-POHAHGRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-hydroxypicolinimidoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)